molecular formula C11H12N2O3 B14889406 2-(1-hydroxyethyl)-6-methoxyquinazolin-4(3H)-one

2-(1-hydroxyethyl)-6-methoxyquinazolin-4(3H)-one

Cat. No.: B14889406
M. Wt: 220.22 g/mol
InChI Key: PUEBNGFWMKHCNW-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-6-methoxyquinazolin-4(3H)-one is a quinazolinone derivative with a hydroxyethyl group at the 2-position and a methoxy group at the 6-position. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-hydroxyethyl)-6-methoxyquinazolin-4(3H)-one typically involves the reaction of 6-methoxy-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)-6-methoxyquinazolin-4(3H)-one can undergo various chemical reactions including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 2-(1-oxoethyl)-6-methoxyquinazolin-4(3H)-one.

    Reduction: Formation of 2-(1-aminoethyl)-6-methoxyquinazolin-4(3H)-one.

    Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-hydroxyethyl)-6-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxyethyl)-phenanthrene
  • 9-(1-Hydroxyethyl)-phenanthrene
  • 3-(2,2,2-Trichloro-1-hydroxyethyl)imidazo[1,2-a]benzimidazole

Uniqueness

2-(1-Hydroxyethyl)-6-methoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(1-hydroxyethyl)-6-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C11H12N2O3/c1-6(14)10-12-9-4-3-7(16-2)5-8(9)11(15)13-10/h3-6,14H,1-2H3,(H,12,13,15)

InChI Key

PUEBNGFWMKHCNW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=C(C=C2)OC)C(=O)N1)O

Origin of Product

United States

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